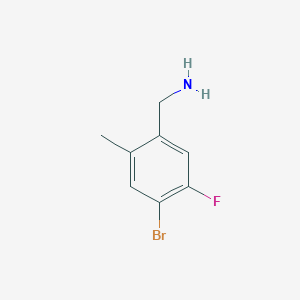
(4-Bromo-5-fluoro-2-methylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-fluoro-2-methylphenyl)methanamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, along with an amine group attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-5-fluoro-2-methylphenyl)methanamine typically involves the following steps:
Bromination: The starting material, 2-methylphenylmethanamine, is subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid. This step introduces a bromine atom at the 4-position of the benzene ring.
Fluorination: The brominated intermediate is then treated with a fluorinating agent, such as potassium fluoride, to introduce a fluorine atom at the 5-position of the benzene ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (4-Bromo-5-fluoro-2-methylphenyl)methanamine can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Oxidation Reactions: The amine group in this compound can be oxidized to form corresponding nitro or nitroso compounds. Reagents such as hydrogen peroxide or potassium permanganate are typically used for these reactions.
Reduction Reactions: The compound can also undergo reduction reactions, particularly the reduction of the nitro group (if present) to an amine group using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and substituted amines.
Oxidation Reactions: Products include nitro and nitroso derivatives.
Reduction Reactions: Products include primary amines and other reduced forms.
Scientific Research Applications
Chemistry: (4-Bromo-5-fluoro-2-methylphenyl)methanamine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic amines on biological systems. It serves as a model compound to investigate the metabolism and toxicity of similar compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4-Bromo-5-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The presence of halogen atoms (bromine and fluorine) can enhance its binding affinity to the target molecules, leading to more potent biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli.
Comparison with Similar Compounds
- (4-Bromo-2-fluorophenyl)methanamine
- (4-Bromo-5-chloro-2-methylphenyl)methanamine
- (4-Bromo-2,5-difluorophenyl)methanamine
Comparison: (4-Bromo-5-fluoro-2-methylphenyl)methanamine is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of a fluorine atom at the 5-position can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry.
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(4-bromo-5-fluoro-2-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,4,11H2,1H3 |
InChI Key |
AIYMMBYWIDYNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CN)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


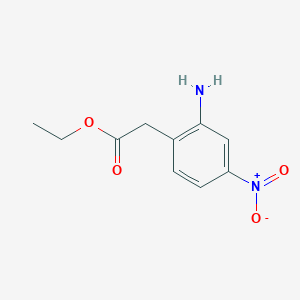
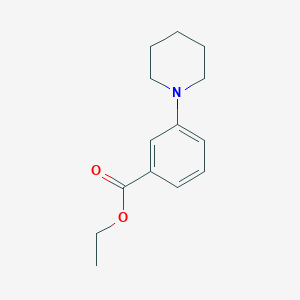
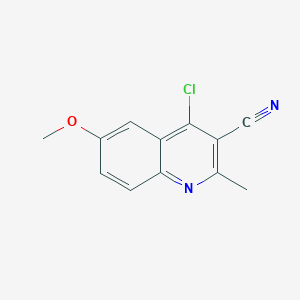
![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
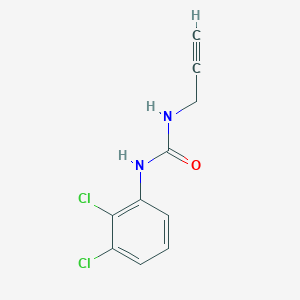
![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
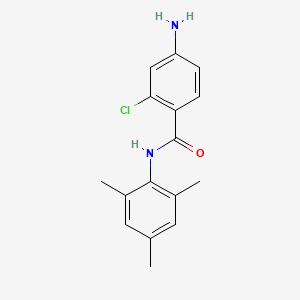
![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12990115.png)
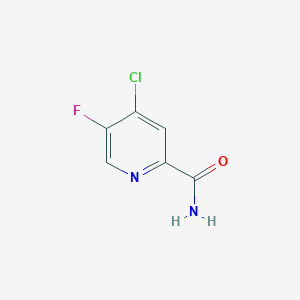
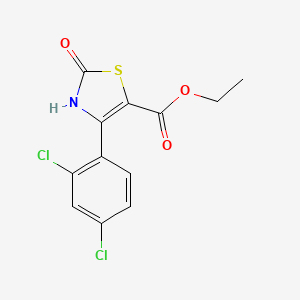
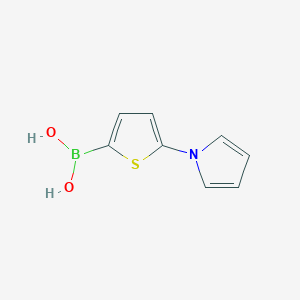
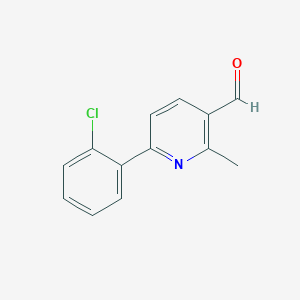
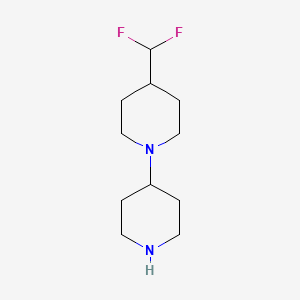
![2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)
